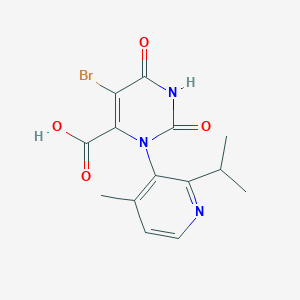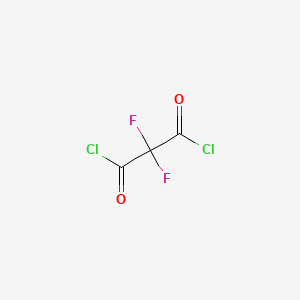
1-(2,6-Dichloro-3-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichloro-3-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their versatile functional groups and are widely used in various biological and chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-3-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloro-3-methylaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis approach, which provides efficient access to diverse guanidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysis and other advanced techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dichloro-3-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted guanidines .
Applications De Recherche Scientifique
1-(2,6-Dichloro-3-methylphenyl)guanidine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other guanidine derivatives and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts for industrial processes
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichloro-3-methylphenyl)guanidine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated aromatic compound with similar structural features.
Thiourea Derivatives: Compounds that also contain the guanidine functional group and are used in similar applications
Uniqueness
1-(2,6-Dichloro-3-methylphenyl)guanidine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9Cl2N3 |
|---|---|
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
2-(2,6-dichloro-3-methylphenyl)guanidine |
InChI |
InChI=1S/C8H9Cl2N3/c1-4-2-3-5(9)7(6(4)10)13-8(11)12/h2-3H,1H3,(H4,11,12,13) |
Clé InChI |
QFNJWLRTAZXSDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)Cl)N=C(N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)

![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)









